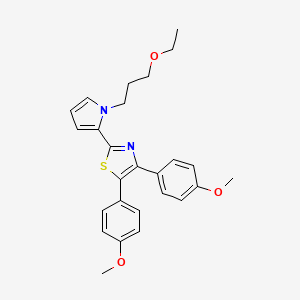
Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(3-ethoxypropyl)-1H-pyrrol-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(3-ethoxypropyl)-1H-pyrrol-2-yl)- is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structure, which includes two methoxyphenyl groups and a pyrrole moiety attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(3-ethoxypropyl)-1H-pyrrol-2-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate methoxy-substituted benzene derivatives.
Attachment of the Pyrrole Moiety: The pyrrole moiety can be attached through a coupling reaction, such as the Suzuki coupling, using a pyrrole derivative and a suitable boronic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(3-ethoxypropyl)-1H-pyrrol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
科学的研究の応用
Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(3-ethoxypropyl)-1H-pyrrol-2-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(3-ethoxypropyl)-1H-pyrrol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1H-pyrrol-2-yl)-: Lacks the ethoxypropyl group.
Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(3-methoxypropyl)-1H-pyrrol-2-yl)-: Contains a methoxypropyl group instead of an ethoxypropyl group.
Uniqueness
Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(3-ethoxypropyl)-1H-pyrrol-2-yl)- is unique due to the presence of the ethoxypropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
特性
CAS番号 |
101001-57-4 |
|---|---|
分子式 |
C26H28N2O3S |
分子量 |
448.6 g/mol |
IUPAC名 |
2-[1-(3-ethoxypropyl)pyrrol-2-yl]-4,5-bis(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C26H28N2O3S/c1-4-31-18-6-17-28-16-5-7-23(28)26-27-24(19-8-12-21(29-2)13-9-19)25(32-26)20-10-14-22(30-3)15-11-20/h5,7-16H,4,6,17-18H2,1-3H3 |
InChIキー |
XWOWQTILFSIIAL-UHFFFAOYSA-N |
正規SMILES |
CCOCCCN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















